2-Ethylphenylzinc bromide
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Overview
Description
2-Ethylphenylzinc bromide is an organometallic compound widely used in organic synthesis. It is known for its versatility as a reagent, making it an essential tool in chemical research. The compound has the molecular formula C8H9BrZn and a molecular weight of 250.4531.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylphenylzinc bromide can be synthesized through the reaction of 2-ethylbromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolution of zinc in THF.
- Addition of 2-ethylbromobenzene to the zinc solution.
- Stirring the mixture under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylphenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Catalysts: Palladium or nickel catalysts are often employed in coupling reactions.
Solvents: THF is a preferred solvent due to its ability to stabilize the organozinc compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product is typically a biaryl compound .
Scientific Research Applications
2-Ethylphenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to form complex molecules.
Biology: It can be employed in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and drug intermediates.
Industry: It is utilized in the production of fine chemicals and materials
Mechanism of Action
The mechanism of action of 2-Ethylphenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution and cross-coupling. The molecular targets and pathways involved depend on the specific reaction and reagents used .
Comparison with Similar Compounds
Phenylzinc bromide: Similar in structure but lacks the ethyl group.
2-Methylphenylzinc bromide: Similar but with a methyl group instead of an ethyl group.
Uniqueness: 2-Ethylphenylzinc bromide is unique due to the presence of the ethyl group, which can influence its reactivity and the types of products formed in reactions. This makes it a valuable reagent for specific synthetic applications where the ethyl group plays a crucial role.
Properties
IUPAC Name |
bromozinc(1+);ethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.BrH.Zn/c1-2-8-6-4-3-5-7-8;;/h3-6H,2H2,1H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXYVQPIRJVOMP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=[C-]1.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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